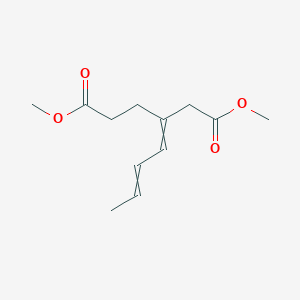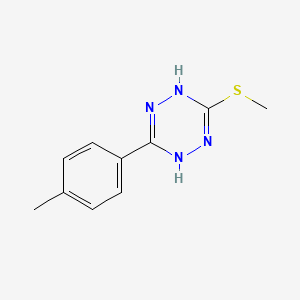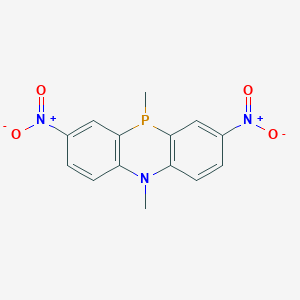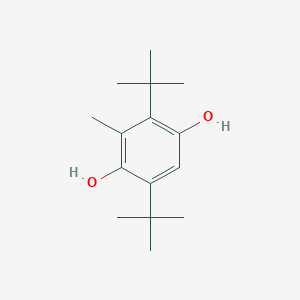
2,5-Di-tert-butyl-3-methylbenzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Di-tert-butyl-3-methylbenzene-1,4-diol is an organic compound classified as a derivative of benzene. It is characterized by the presence of two tert-butyl groups and a methyl group attached to a benzene ring, along with two hydroxyl groups at the 1 and 4 positions. This compound is known for its antioxidant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di-tert-butyl-3-methylbenzene-1,4-diol typically involves the alkylation of benzene derivatives. One common method is the reaction of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride as a catalyst . This reaction produces tert-butylbenzene, which can then undergo further reactions to introduce the methyl and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts such as aluminum chloride is common in these processes .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Di-tert-butyl-3-methylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to the diol form.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, quinones, and hydroquinones .
Applications De Recherche Scientifique
2,5-Di-tert-butyl-3-methylbenzene-1,4-diol has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential role in inhibiting oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells.
Industry: Used as a stabilizer in fuels and lubricants to prevent oxidation.
Mécanisme D'action
The compound exerts its effects primarily through its antioxidant properties. It acts as a terminating agent that suppresses autoxidation by converting peroxy radicals to hydroperoxides. This mechanism is similar to that of other antioxidants like butylated hydroxytoluene . The molecular targets include reactive oxygen species, which are neutralized by the compound, thereby preventing oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butylated Hydroxytoluene (BHT): Similar in structure and function, used as an antioxidant in various applications.
2,6-Di-tert-butyl-4-methylphenol: Another antioxidant with similar properties and applications.
Uniqueness
2,5-Di-tert-butyl-3-methylbenzene-1,4-diol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its combination of tert-butyl and methyl groups, along with hydroxyl groups, makes it particularly effective as an antioxidant .
Propriétés
Numéro CAS |
71745-72-7 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
2,5-ditert-butyl-3-methylbenzene-1,4-diol |
InChI |
InChI=1S/C15H24O2/c1-9-12(15(5,6)7)11(16)8-10(13(9)17)14(2,3)4/h8,16-17H,1-7H3 |
Clé InChI |
FZNYTOPOPKVJNS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC(=C1C(C)(C)C)O)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate](/img/structure/B14478036.png)
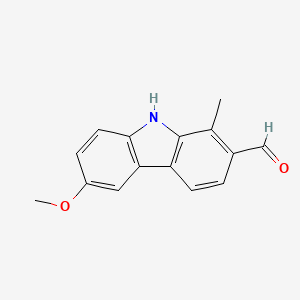
![7-[(4-Methoxyphenyl)methylidene]-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14478041.png)
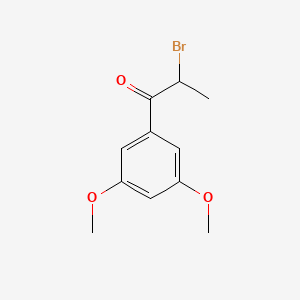
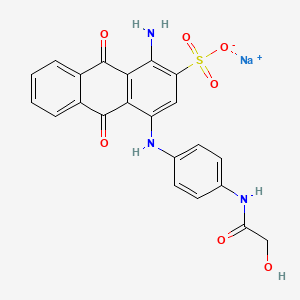
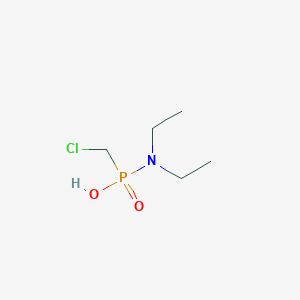
![5-[(1S,2R,4aR,8aS)-5-Hydroxy-1,2,4a,5-tetramethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14478074.png)
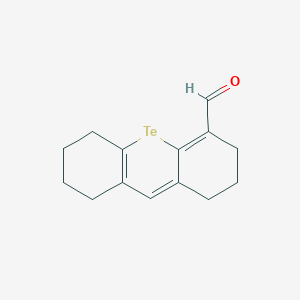
silane](/img/structure/B14478089.png)
![[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14478100.png)
